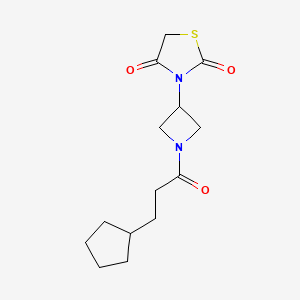
3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones, which are known for their diverse pharmacological activities. This compound features a thiazolidine-2,4-dione core, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the azetidine ring and the cyclopentylpropanoyl group further enhances its chemical complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. One common method is the Knoevenagel condensation, where a thiazolidine-2,4-dione derivative is reacted with an aldehyde or ketone in the presence of a base. The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the acylation of the azetidine ring with cyclopentylpropanoyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing deep eutectic solvents as both solvents and catalysts .
化学反応の分析
Types of Reactions
3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and antihyperglycemic activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Thiazolidinediones: A class of compounds known for their antihyperglycemic and anticancer activities.
Azetidine derivatives: Compounds containing the azetidine ring, known for their diverse biological activities.
Uniqueness
3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of the thiazolidine-2,4-dione core with the azetidine ring and cyclopentylpropanoyl group. This structural complexity contributes to its diverse pharmacological potential and distinguishes it from other similar compounds .
生物活性
The compound 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione , also known by its chemical formula C19H26N2O3, belongs to the thiazolidinedione class of compounds. These compounds are primarily recognized for their role in the treatment of metabolic disorders, particularly type 2 diabetes, due to their ability to enhance insulin sensitivity and regulate glucose metabolism. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 330.4 g/mol
- Molecular Formula : C19H26N2O3
- CAS Number : 1706462-83-0
Thiazolidinediones exert their effects primarily through activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in fat cell differentiation and glucose metabolism. The activation leads to:
- Increased insulin sensitivity in peripheral tissues.
- Regulation of fatty acid storage and glucose metabolism .
- Anti-inflammatory effects , which can further enhance insulin action.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Antidiabetic Activity : The compound has demonstrated significant potential in lowering blood glucose levels in diabetic models.
- Lipid Metabolism Regulation : It influences lipid profiles by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which are beneficial in metabolic syndrome management.
Case Studies
Several studies have investigated the biological activity of thiazolidinediones, including this compound:
- Study on Insulin Sensitivity :
- Lipid Profile Analysis :
- Inflammation Markers :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-[1-(3-cyclopentylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12(6-5-10-3-1-2-4-10)15-7-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYTSYGMCNXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














